molecular formula C7H14ClNO B2381967 (1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride CAS No. 2567488-94-0

(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride

Cat. No.: B2381967
CAS No.: 2567488-94-0
M. Wt: 163.65
InChI Key: PWUIAZZMOVCEOC-QQJGYDLDSA-N
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Description

“(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride” is a chemical compound with the CAS number 2567488-94-0 . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Neuronal Nicotinic Acetylcholine Receptor Ligands

A study by Ji et al. (2007) explored novel neuronal nicotinic acetylcholine receptor (nAChR) ligands derived from 3,6-diazabicyclo[3.2.0]heptane. These compounds showed potential as selective agonists for the alpha4beta2 nAChR subtype, with variations in their chemical structure impacting their binding affinities and functional activities. This research is significant in understanding the interaction of such compounds with neuronal receptors (Ji et al., 2007).

Proteasome Inhibitor Studies

Obaidat et al. (2011) investigated Marizomib, a proteasome inhibitor with a structure similar to the chemical . The study found that Marizomib exhibits more prolonged inhibition and greater cytotoxicity compared to its analogs, highlighting its potential in cancer therapy (Obaidat et al., 2011).

Synthesis and Characterization

Fortunato et al. (2021) conducted research on synthesizing and characterizing novel compounds similar to (1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride. These kinds of studies are crucial for expanding the understanding and applications of such chemical structures in various scientific fields (Fortunato et al., 2021).

Crystal Structure Analysis

Research by Wu et al. (2015) on a structurally related compound emphasized the importance of crystal structure analysis. Such studies provide detailed insights into the molecular configuration and potential interactions of these compounds (Wu et al., 2015).

Selective Inhibition of Inducible Nitric Oxide Synthase

Komeno et al. (2004) investigated the effects of a selective inducible nitric oxide synthase inhibitor with a similar structure. This research contributes to understanding the therapeutic potential of such compounds in treating conditions like hemodialysis-related hypotension (Komeno et al., 2004).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects on human health and the environment. Unfortunately, the specific safety and hazards information for “(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride” is not available in the literature .

Future Directions

The future directions of a compound refer to potential applications and research directions. Unfortunately, the specific future directions for “(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride” are not available in the literature .

Properties

IUPAC Name

(1R,5S)-6-methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-7(9)5-2-6(7)4-8-3-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+,7?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUIAZZMOVCEOC-VPEOJXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1CNC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1CNC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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